molecular formula C14H11ClN4O5S B2773472 3-(4-chlorobenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 952874-12-3

3-(4-chlorobenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2773472
CAS No.: 952874-12-3
M. Wt: 382.78
InChI Key: YZKDASRRRHLEIR-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features a combination of sulfonyl, isoxazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or chlorophenyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorobenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O5S/c15-9-1-3-10(4-2-9)25(21,22)8-6-12(20)17-14-19-18-13(23-14)11-5-7-16-24-11/h1-5,7H,6,8H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKDASRRRHLEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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